molecular formula C13H11NO3 B2432279 4-[(3-methylpyridin-2-yl)oxy]benzoic acid CAS No. 1456356-59-4

4-[(3-methylpyridin-2-yl)oxy]benzoic acid

Cat. No.: B2432279
CAS No.: 1456356-59-4
M. Wt: 229.235
InChI Key: CLPDVEYWHGIWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((3-Methylpyridin-2-yl)oxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Coordination Polymers and Porosity

  • Porous Structures and Adsorption Properties : Tian et al. (2020) synthesized coordination polymers using 3-(3-methylpyridin-4-yl)benzoic acid with different metal ions, creating structures with varying porosity and adsorption properties. These structures are significant for applications in gas storage and separation (Tian et al., 2020).

  • Flexible Porous Coordination Polymers : In another study by Tian et al. (2020), isostructural porous coordination polymers were created using 3-(3-methylpyridin-4-yl)benzoic acid. These polymers exhibited distinct adsorption properties for propylene/propane mixtures, demonstrating their potential in gas separation processes (Tian et al., 2020).

Organic Synthesis and Structural Studies

  • Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported on the synthesis of triorganostannyl esters of benzoic acids, which included a variant similar to 4-((3-Methylpyridin-2-yl)oxy)benzoic acid. These compounds are important for understanding the coordination and photophysical properties of metal-ligand complexes (Tzimopoulos et al., 2010).

  • Anti-Proliferative Agents Synthesis : Soni et al. (2015) developed a series of compounds using a related structure for potential anti-cancer applications. This research underscores the potential of benzoic acid derivatives in therapeutic drug development (Soni et al., 2015).

Metal Complex Formation and Characterization

  • Copper and Zinc Complexes for Luminescence Sensing : Zheng et al. (2021) created Zn(II) complexes with a compound structurally similar to 4-((3-Methylpyridin-2-yl)oxy)benzoic acid. These complexes have potential applications in luminescence sensing, particularly for detecting explosive substances like picric acid (Zheng et al., 2021).

  • Nickel and Zinc Complexes for Biological Activity : Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes using Schiff bases related to benzoic acids. These complexes exhibited significant biological activities, including antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical applications (Kavitha & Reddy, 2014).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

4-(3-methylpyridin-2-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPDVEYWHGIWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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